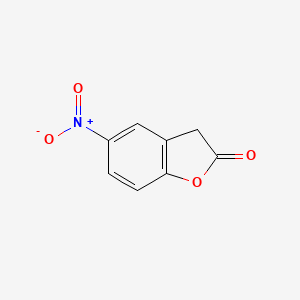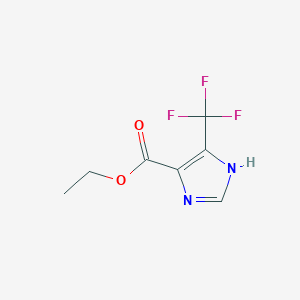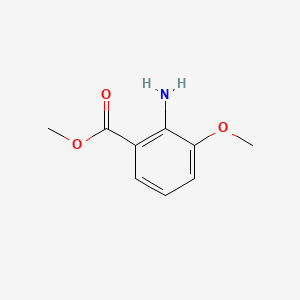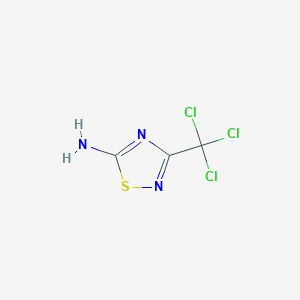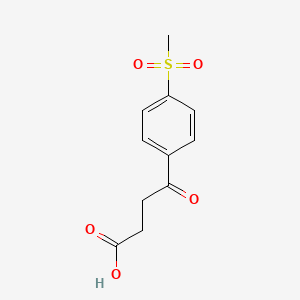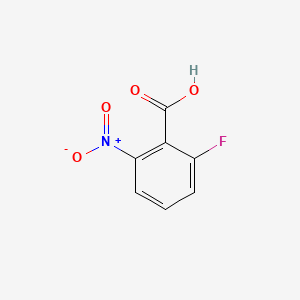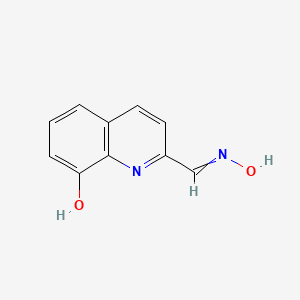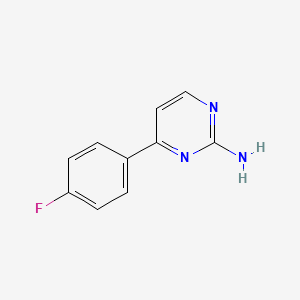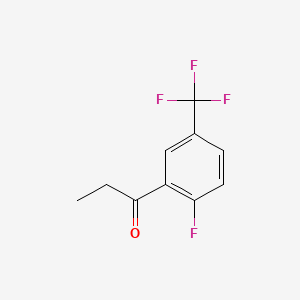
3-Methyl-N1,N1-dipropylbenzene-1,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of benzene-1,4-diamine derivatives is explored in several papers. For instance, a regioselective synthesis of N,N'-diphenyl-3-sulfonyl-[1,1'-biphenyl]-4,4'-diamine derivatives is achieved through anodic oxidation in the presence of sulfinic acids, resulting in high yields and atom economy . Another green electrochemical method is described for synthesizing organosulfur derivatives of N,N'-diphenylbenzene-1,4-diamine, using nucleophiles like 2-mercaptopyridine and 2-mercaptobenzothiazole in a water/ethanol mixture . These methods emphasize environmentally friendly approaches with high atom economy, which could be relevant for the synthesis of "3-Methyl-N1,N1-dipropylbenzene-1,4-diamine".
Molecular Structure Analysis
The molecular structures of synthesized benzene-1,4-diamine derivatives are characterized using various techniques. For example, the crystal structure of a fluorinated tetraphenylbenzidine derivative is determined, revealing a linear centrosymmetric framework with a biphenyl bridge and fluorinated diphenylamine moieties . This detailed structural information can be crucial for understanding the molecular geometry and potential reactivity of similar compounds like "3-Methyl-N1,N1-dipropylbenzene-1,4-diamine".
Chemical Reactions Analysis
The papers do not provide specific reactions for "3-Methyl-N1,N1-dipropylbenzene-1,4-diamine", but they do discuss reactions involving similar benzene-1,4-diamine derivatives. The electrochemical synthesis methods mentioned above involve reactions such as the Michael reaction and anodic oxidation, which are key to forming the desired products . These reactions are indicative of the types of chemical transformations that benzene-1,4-diamine derivatives can undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzene-1,4-diamine derivatives are inferred from their synthesis and structural characterization. For instance, the fluorinated derivative exhibits intense blue fluorescence, which is a significant physical property related to its potential applications . The crystalline structures and hydrogen bonding patterns described in the papers provide insights into the compounds' stability and intermolecular interactions, which are important for understanding their physical properties .
科学的研究の応用
Polymer Science Applications
Research on polymers incorporating various luminescent dyes, such as those based on polymethyl methacrylate (PMMA), highlight advancements in creating materials with specific optical properties. These materials have potential applications in fields ranging from sensor technology to advanced display systems. For example, the incorporation of different luminescent activators and wavelength shifters can significantly affect the scintillation efficiency, optical transparency, and stability of plastic scintillators, indicating a wide range of possible modifications for targeted functionalities (Salimgareeva & Kolesov, 2005).
Toxicology and Environmental Impact
The toxicological profiles of alkyl diamines, though not directly related to "3-Methyl-N1,N1-dipropylbenzene-1,4-diamine," provide insights into the acute toxicity and potential irritant properties of similar compounds. Such studies are crucial for assessing the environmental and health-related risks associated with the use of new chemical entities in industrial applications (Kennedy, 2007).
Advanced Materials and Sensing Applications
The development of novel materials for sensing applications, such as nanostructured luminescent micelles, showcases the potential of chemical compounds in creating sensitive and selective sensors for various analytes, including explosives. These advancements indicate the broad applicability of chemical compounds in developing new materials with highly specialized functions (Paria et al., 2022).
特性
IUPAC Name |
2-methyl-4-N,4-N-dipropylbenzene-1,4-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2/c1-4-8-15(9-5-2)12-6-7-13(14)11(3)10-12/h6-7,10H,4-5,8-9,14H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSXCCANDKMEUKH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1=CC(=C(C=C1)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-N1,N1-dipropylbenzene-1,4-diamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

